

Application Notes and Protocols: HVOF Thermal Spray Process for Tungsten Carbide Coatings

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

The High-Velocity Oxygen Fuel (HVOF) thermal spray process is a state-of-the-art technique for depositing dense, high-performance coatings.[1][2] Among the various coating materials available, **tungsten carbide** (WC) composites are extensively used due to their exceptional hardness, wear resistance, and corrosion protection properties.[3][4][5] This document provides detailed application notes and experimental protocols for the deposition of **tungsten carbide** coatings using the HVOF process, intended to guide researchers and scientists in their materials science and engineering endeavors. The process involves combusting a fuel (such as kerosene or hydrogen) with oxygen in a chamber to generate a high-pressure, high-temperature gas stream.[6][7][8] Powdered **tungsten carbide** material is injected into this supersonic stream, which accelerates the particles towards a prepared substrate.[7][9] Upon impact, the semi-molten particles flatten and solidify, creating a dense and strongly adhered coating.[9]

Key Properties of HVOF Tungsten Carbide Coatings

HVOF-sprayed **tungsten carbide** coatings exhibit a range of superior properties that make them suitable for demanding applications across various industries, including aerospace, automotive, and oil & gas.[3][4][6][10]



- Exceptional Hardness and Wear Resistance: **Tungsten carbide** coatings are renowned for their high hardness, significantly outperforming materials like steel and chrome plating in abrasive environments.[3] This makes them ideal for components subjected to severe wear and erosion.[5][6]
- High Bond Strength: The high kinetic energy of the particles upon impact results in a strong mechanical bond with the substrate, often exceeding 10,000 psi.[3][7] This ensures the coating remains intact even under significant mechanical stress.
- Low Porosity: The HVOF process produces very dense coatings with porosity levels typically below 0.5%.[3][9] This low porosity is crucial for preventing the infiltration of corrosive agents, thereby enhancing the coating's protective capabilities.
- Superior Corrosion Resistance: The choice of a metallic binder, such as cobalt (Co), nickel (Ni), or cobalt-chromium (Co-Cr), allows for tailoring the coating's resistance to specific corrosive environments.[3][8][10]
- Customizable Thickness and Finish: Coatings can be applied in a range of thicknesses, from a few microns to several millimeters, and can be finished to achieve various surface roughness levels, from as-sprayed to a mirror-like polish.[3]

Data Presentation: Quantitative Properties of Tungsten Carbide Coatings

The properties of HVOF **tungsten carbide** coatings can be influenced by the specific powder composition and spray parameters. The following tables summarize typical quantitative data for common WC-based coatings.

Table 1: Mechanical Properties of Common HVOF Tungsten Carbide Coatings



| Coating Composition | Hardness (HV) | Bond Strength (psi) | Porosity (%) |
|------------------------|-----------------|---------------------|--------------|
| WC-12Co | 1100 - 1400 | > 12,000[11] | < 1.0 |
| WC-17Co | 950 - 1200 | > 10,000 | < 1.5 |
| WC-10Co-4Cr | 1000 - 1350[12] | > 10,000 | < 0.5[3][9] |
| WC-20Cr3C2-7Ni | 971 - 1113 | > 9,000 | < 2.0 |

Table 2: Tribological and Physical Properties

| Coating Composition | Wear Resistance | Coefficient of Friction (COF) | Max Operating Temp. |
|------------------------|-----------------|-------------------------------|------------------------|
| WC-12Co | Excellent | 0.4 - 0.6 | ~510°C[13] |
| WC-17Co | Very Good | 0.5 - 0.7 | ~500°C |
| WC-10Co-4Cr | Excellent | 0.4 - 0.6 | ~700°C[12] |
| WC-20Cr3C2-7Ni | Very Good | 0.5 - 0.7 | ~800°C |

Experimental Protocols

This section outlines the detailed methodologies for key experiments related to the HVOF **tungsten carbide** coating process.

3.1. Protocol for Substrate Preparation

Proper substrate preparation is critical to ensure strong adhesion of the HVOF coating.[14]

- Cleaning: Thoroughly degrease the substrate surface using a suitable solvent (e.g., acetone, ethanol) to remove any oils, grease, or other contaminants.
- Grit Blasting: Roughen the surface using grit blasting.
 - Abrasive: Aluminum oxide (Al₂O₃) or silicon carbide (SiC) grit of a specified size (e.g., 24-36 mesh).

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• Pressure: 40-60 psi.

Angle: Blast at an angle of 60-90 degrees to the surface.

Distance: Maintain a standoff distance of 6-8 inches.

Objective: Achieve a surface roughness (Ra) of 3-5 μm to enhance mechanical anchoring

of the coating.

• Final Cleaning: After grit blasting, use clean, dry compressed air to remove any residual grit

and dust. Avoid touching the prepared surface with bare hands.

3.2. Protocol for HVOF Spraying of WC-12Co Coating

The following parameters are a general guideline and may need to be optimized based on the

specific HVOF equipment and desired coating characteristics.[15]

• Powder Specification: Use agglomerated and sintered WC-12Co powder with a particle size

distribution of -45 +15 µm.

HVOF System Parameters:

Fuel: Kerosene

Fuel Flow Rate: 24-28 liters/hour

Oxygen Flow Rate: 850-950 liters/minute

Carrier Gas: Nitrogen or Argon

Carrier Gas Flow Rate: 18-22 liters/minute

Powder Feed Rate: 30-40 g/minute [15]

Spray Distance: 200-250 mm[14][15]

Deposition Procedure:

Mount the prepared substrate in the spray booth.



- Program the robotic gun manipulator for the desired traverse speed and pattern to ensure uniform coating thickness.
- Initiate the HVOF gun and allow the flame to stabilize.
- Start the powder feeder to commence the coating process.
- Apply cooling air jets to the substrate during spraying to maintain a surface temperature below 150°C, minimizing thermal distortion and residual stresses.[1]
- Continue spraying until the desired coating thickness is achieved (e.g., 250-300 μm).

3.3. Protocol for Post-Coating Treatment

Post-treatment can be employed to achieve specific surface finishes and dimensional tolerances.[14]

Grinding:

- Wheel: Use diamond grinding wheels. For rough grinding, a 150-grit wheel is suitable, followed by a 400-grit wheel for finishing.[11]
- Coolant: Flood the grinding area with a coolant (e.g., water with 2% soluble oil) to prevent overheating and thermal damage to the coating.[11]
- Lapping and Polishing:
 - \circ For a mirror-like finish, use progressively finer diamond abrasives (e.g., 15 μ m, 6 μ m, 1 μ m) on a lapping machine.
 - Final polishing can be done with a colloidal silica suspension.

3.4. Protocol for Coating Characterization

- Microstructural Analysis:
 - Prepare a cross-section of the coated sample by cutting, mounting, and polishing.

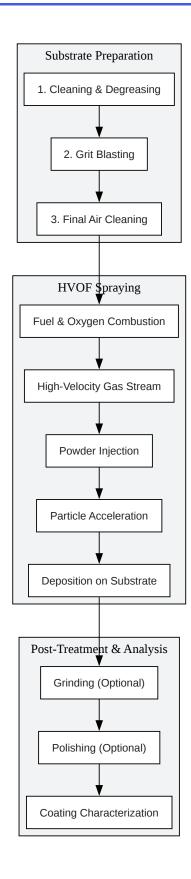


- Examine the microstructure using Scanning Electron Microscopy (SEM) to assess coating thickness, porosity, and the presence of any defects.
- Use Energy Dispersive X-ray Spectroscopy (EDS) to analyze the elemental composition of the coating.
- Microhardness Testing:
 - Perform Vickers microhardness tests (e.g., using a 300g load) on the polished crosssection of the coating according to ASTM E384 standard. Take multiple indentations to obtain an average value.
- Adhesion Testing:
 - Evaluate the bond strength of the coating using the ASTM C633 "Standard Test Method for Adhesion or Cohesion Strength of Thermal Spray Coatings."

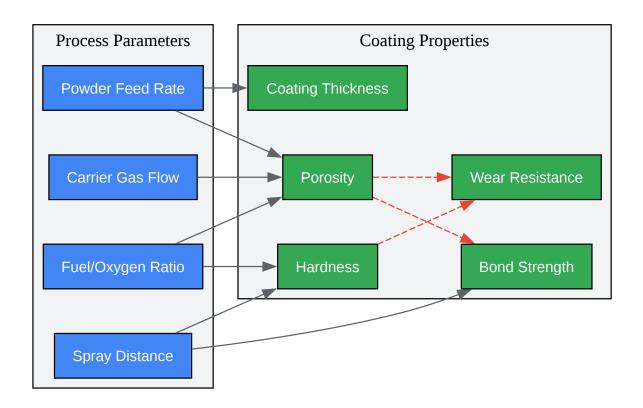
Visualizations

HVOF Process Workflow









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